N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide

Description

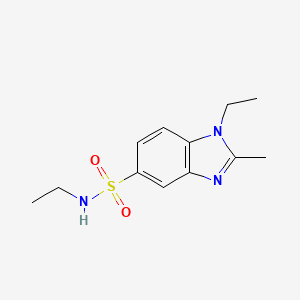

N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide is a benzimidazole derivative characterized by a sulfonamide group at the 5-position, a diethyl substitution at the N1 nitrogen, and a methyl group at the 2-position of the benzimidazole core.

Properties

CAS No. |

4979-75-3 |

|---|---|

Molecular Formula |

C12H17N3O2S |

Molecular Weight |

267.35 g/mol |

IUPAC Name |

N,1-diethyl-2-methylbenzimidazole-5-sulfonamide |

InChI |

InChI=1S/C12H17N3O2S/c1-4-13-18(16,17)10-6-7-12-11(8-10)14-9(3)15(12)5-2/h6-8,13H,4-5H2,1-3H3 |

InChI Key |

GSFUKRFHWRMTPL-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C)CC |

Origin of Product |

United States |

Biological Activity

N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide is a compound that belongs to the class of benzimidazole-sulfonamide derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides. The structural characteristics of this compound include:

- Benzimidazole Core : A bicyclic structure that contributes to its biological activity.

- Sulfonamide Moiety : Enhances solubility and biological interactions.

- Alkyl Substituents : The diethyl and methyl groups increase lipophilicity, which may influence its pharmacokinetic properties.

2.1 Antimicrobial Activity

Benzimidazole-sulfonamide derivatives have shown significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies indicate that this compound exhibits potent antibacterial activity, comparable to standard antibiotics such as ciprofloxacin and norfloxacin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

2.2 Anticancer Activity

Research has highlighted the anticancer potential of this compound:

- Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by increasing annexin V-FITC positive cells significantly .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

2.3 Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes:

- Carbonic Anhydrase Inhibition : It exhibits selective inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis .

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| Carbonic Anhydrase II | 3.92 | Moderate |

| Carbonic Anhydrase IX | 0.10 | High selectivity |

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituent Effects : The presence of diethyl and methyl groups enhances the lipophilicity and bioavailability.

- Sulfonamide Group : This moiety is crucial for antimicrobial and anticancer activities, as it interacts with various biological targets.

4. Case Studies

Several studies have documented the efficacy of benzimidazole-sulfonamide derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a series of benzimidazole-sulfonamides exhibited superior antibacterial properties against resistant strains of bacteria, emphasizing their potential as new therapeutic agents .

- Antitumor Activity : Clinical trials involving compounds similar to this compound have shown promising results in reducing tumor sizes in patients with specific types of cancers .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide, have shown promising antimicrobial properties. Studies have indicated that these compounds exhibit activity against a range of pathogens:

- Bacterial Inhibition : Research has demonstrated that benzimidazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 2 μg/ml |

| Similar Compounds | E. coli | 4 μg/ml |

Antiviral Properties

The antiviral potential of benzimidazole derivatives has been extensively studied. Notably, some compounds have demonstrated efficacy against viruses such as HIV and Herpes Simplex Virus (HSV):

- HIV Inhibition : Certain derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing IC50 values significantly lower than standard treatments.

| Compound | Virus Type | IC50 Value |

|---|---|---|

| This compound | HIV-1 | 0.386 μM |

| Other Derivatives | HSV | 104 μM |

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole compounds are also noteworthy. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:

| Compound | COX Inhibition % | Selectivity Ratio |

|---|---|---|

| This compound | 72% | 3.71 |

Agricultural Applications

This compound has potential applications in agriculture as a fungicide. Its structural similarity to other benzimidazoles allows it to interfere with fungal cell division and inhibit growth:

- Fungal Pathogen Control : The compound has been tested against various plant pathogens, demonstrating effective control over diseases caused by fungi.

Analytical Applications

In analytical chemistry, this compound can be utilized as a standard or reagent in various assays due to its stable chemical properties:

- Chromatography : The compound is suitable for use in high-performance liquid chromatography (HPLC) methods for the analysis of biological samples.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Luo et al. evaluated the antibacterial activity of several benzimidazole derivatives, including this compound. The findings indicated that this compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

- HIV Reverse Transcriptase Inhibition : Research published on the antiviral properties of benzimidazoles highlighted the effectiveness of this compound as an NNRTI against HIV strains .

- COX Inhibition Study : A comparative analysis of various benzimidazole derivatives showed that this compound had superior COX inhibition compared to traditional anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Modifications in Benzimidazole-Sulfonamide Derivatives

Key structural variations among analogs include:

- Substituents on the benzimidazole core : Alkyl, aryl, or halogen groups at positions 1, 2, or 3.

- Sulfonamide side chains : Differences in alkylation (e.g., ethyl vs. propyl) or aryl substitution.

Key Differences in Physicochemical Properties

- Solubility : The diethyl-methyl variant (target compound) may exhibit improved aqueous solubility compared to aryl-substituted analogs (e.g., 2-phenyl derivatives) due to reduced steric hindrance.

- Stability : Chlorine substitution in the 5-position (e.g., 2-n-butyl-5-chloro analog) could enhance metabolic stability, as seen in related pharmaceuticals .

Pharmacological Implications

While direct data for the target compound are lacking, structural analogs highlight trends:

Preparation Methods

Core Benzimidazole Ring Formation

The benzimidazole scaffold forms the structural foundation of this compound. Modern syntheses employ condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. A 2023 study demonstrated that 5-nitro-1H-benzimidazole intermediates can be synthesized via cyclization of (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with primary amines under heated dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) conditions . For example, cyclobutylamine reacted at 150°C for 2 hours to yield 1-cyclobutyl-5-nitro-1H-benzimidazole (54% yield) . Key parameters include:

-

Temperature : 150–170°C

-

Solvent : Polar aprotic solvents (DMSO, DMA)

-

Amine equivalents : 5–7 equivalents relative to the formamidine precursor

Sulfonamide Group Installation

Sulfonylation at the 5-position typically follows nitro group reduction and diazotization. A 2015 protocol described sulfonamide formation via chlorosulfonation of 5-amino-benzimidazole intermediates, though direct methods using sulfonyl chlorides are also viable . For instance, treating 5-nitro-benzimidazole with chlorosulfonic acid generates the sulfonyl chloride intermediate, which reacts with amines to form sulfonamides .

Optimized conditions :

-

Chlorosulfonation : 0°C to room temperature, 2–4 hours

-

Amine coupling : Ethylamine in tetrahydrofuran (THF), 12–24 hours

N-Alkylation and Methylation

N,1-Diethyl and 2-methyl substituents are introduced via alkylation reactions . A 2023 study highlighted N-alkylation using alkyl bromides or dimethyl carbonate (DMC) in DMSO with sodium carbonate . For example:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| N-Ethylation | Ethyl bromide | 0°C, 5 hours | 50–84 |

| 2-Methyl introduction | Methyl iodide | 140°C, 12 hours | 72–98 |

Longer alkyl chains (e.g., ethyl) require lower temperatures to minimize side reactions, while methyl groups tolerate higher temperatures .

Purification and Characterization

Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients, achieving >95% purity . Key analytical data:

-

FTIR : Absence of N–H stretch (~3400 cm⁻¹) confirms N-alkylation; sulfonamide S=O stretches appear at 1160–1350 cm⁻¹ .

-

¹H NMR : N-CH₂CH₃ protons resonate as a quartet at δ 1.2–1.4 ppm (J = 7 Hz); 2-CH₃ appears as a singlet at δ 2.5–2.7 ppm .

Scalability and Industrial Adaptations

Patent data reveal microwave-assisted synthesis reduces reaction times from hours to minutes. For example, a 2017 method achieved 78% yield in 15 minutes using a Biotage microwave reactor at 160°C . Industrial-scale processes favor continuous-flow systems to enhance reproducibility and safety.

Q & A

Q. What are the recommended methods for synthesizing N,1-Diethyl-2-methyl-5-benzimidazole-sulfonamide, and how can purity be optimized?

Synthesis typically involves multi-step reactions starting with benzimidazole sulfonic acid derivatives. A common approach includes:

- Sulfonylation : Reacting the benzimidazole core with sulfonic acid derivatives under controlled pH (e.g., using chlorosulfonic acid).

- Alkylation : Introducing diethyl and methyl groups via nucleophilic substitution, often using alkyl halides in the presence of a base like K₂CO₃ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC analysis with a C18 column and UV detection at 254 nm is recommended for purity validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Spectroscopic Techniques :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 10–11 ppm, if present), and ethyl/methyl groups (δ 1.2–1.5 ppm and δ 2.3–2.6 ppm, respectively) .

- FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and benzimidazole C=N stretches (1600–1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- HPLC-UV : Use a reverse-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid. Retention time and calibration curves (linear range: 0.1–50 µg/mL) ensure reproducibility .

- LC-MS/MS : Selected reaction monitoring (SRM) transitions (e.g., m/z 320 → 205) enhance specificity in biological samples like plasma or tissue homogenates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential maps, HOMO-LUMO gaps, and charge distribution. These predict reactivity and binding affinity to targets like enzymes or DNA .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., tubulin for anticancer activity or bacterial gyrase for antimicrobial effects). Validate with in vitro assays .

Q. What strategies resolve contradictions in activity data across different studies (e.g., varying IC₅₀ values)?

- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) using tools like PRISMA guidelines. For example, discrepancies in anticancer IC₅₀ may arise from differences in cell permeability or metabolic stability .

- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to enhance solubility or target binding. SAR studies on analogues can clarify critical functional groups .

Q. How can crystallographic data (e.g., SHELX refinement) elucidate the compound’s supramolecular interactions?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement to resolve hydrogen bonding (e.g., sulfonamide N–H···O interactions) and π-π stacking of the benzimidazole ring .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···O, π-stacking) to explain packing efficiency and stability .

Q. What in vitro models are appropriate for evaluating its antimicrobial or anticancer mechanisms?

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or E. coli) combined with time-kill curves. Synergy studies with β-lactams or fluoroquinolones assess combinatorial effects .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with flow cytometry to probe apoptosis (Annexin V/PI staining) or cell cycle arrest (PI/RNase staining) .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Hepatic Microsomal Assays : Incubate with rat/human liver microsomes and NADPH to measure half-life (t₁/₂) and identify major metabolites via LC-HRMS .

- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity, mutagenicity, and cardiotoxicity based on structural alerts (e.g., sulfonamide hypersensitivity risks) .

Methodological Considerations

Q. What protocols mitigate sulfonamide-related cytotoxicity in biological assays?

Q. How can high-throughput screening (HTS) platforms accelerate SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.